X-ray crystal structure analysis of 4-Pentylbicyclo[2.2.2]octan-1-ol
X-ray crystal structure analysis of 4-Pentylbicyclo[2.2.2]octan-1-ol
An in-depth technical analysis of 4-pentylbicyclo[2.2.2]octan-1-ol requires a multidisciplinary approach, bridging materials science, crystallographic physics, and medicinal chemistry. This guide details the mechanistic rationale, crystallization protocols, and X-ray diffraction (XRD) workflows necessary to accurately characterize this highly specialized bicyclic scaffold.
Structural Rationale & Mechanistic Significance
4-Pentylbicyclo[2.2.2]octan-1-ol (CAS: 76921-55-6) is characterized by a rigid bicyclo[2.2.2]octane (BCO) core, a hydrogen-bonding hydroxyl headgroup, and a flexible lipophilic pentyl tail[1]. This unique structural triad makes it a highly valuable intermediate in two primary fields:
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Medicinal Chemistry (Bioisosterism): The BCO scaffold is increasingly utilized as a 3D, saturated bioisostere for the flat, 2D phenyl ring[2]. Replacing a metabolically susceptible phenyl ring with a BCO core enhances metabolic stability, increases water solubility, and provides well-defined 3D exit vectors for substituents[3]. The specific incorporation of the bicyclo[2.2.2]octan-1-ol moiety has been proven to resolve potency and metabolic degradation issues in complex enzyme inhibitors, such as those targeting human 11β-HSD-1[4].
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Materials Science (Amphidynamic Crystals): BCO derivatives are fundamental in the design of amphidynamic crystals and molecular rotors[5]. The BCO core possesses a highly symmetrical, globular shape with a remarkably low rotational activation energy (approximately 1.15 kcal/mol)[6]. This allows the core to rotate freely in the solid state at room temperature, a phenomenon that heavily dictates the approach to its crystallographic characterization[7].
Logical relationship of utilizing the BCO core as a 3D bioisostere for phenyl rings.
Experimental Methodology: Crystallization & X-Ray Diffraction
Because the BCO core acts as a molecular rotor, standard room-temperature XRD will yield smeared electron density maps due to dynamic disorder[8]. The following self-validating protocol is engineered to suppress this thermal motion and achieve atomic-level resolution.
Phase 1: Crystallization
Causality: The molecule exhibits amphiphilic-like packing behavior due to its polar hydroxyl group and non-polar pentyl chain. Slow evaporation from a mixed solvent system allows for the thermodynamic optimization of hydrogen-bond networks and van der Waals packing.
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Dissolve 50 mg of 4-pentylbicyclo[2.2.2]octan-1-ol in a 4:1 mixture of hexanes and ethyl acetate (or methanol)[9].
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Cover the vial with parafilm and puncture with a single needle hole to restrict the evaporation rate.
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Allow the solution to stand undisturbed at 4 °C for 7–14 days until suitable single crystals (typically colorless prisms or plates) form.
Phase 2: Single-Crystal X-Ray Diffraction Workflow
Causality: The thermal energy at 300 K exceeds the rotational barrier of the BCO group (1.15 kcal/mol)[6]. Cryocooling is mandatory to "freeze" the molecular rotor into a static conformation[9].
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Crystal Mounting: Select a pristine single crystal under a polarized light microscope. Mount the crystal on a polyimide cryoloop using Paratone-N oil to prevent atmospheric moisture condensation and ice ring formation during cooling.
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Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer and plunge it into a continuous nitrogen cold stream set to 100–150 K[9].
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Data Collection: Irradiate the crystal using Mo Kα ( Å) or Cu Kα radiation. Collect a full sphere of data using and scans to ensure high redundancy and completeness.
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Structure Solution: Process the raw diffraction frames to determine unit cell parameters and integrate reflection intensities. Solve the structure using direct methods (e.g., SHELXT) to obtain the initial atomic model[9].
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Anisotropic Refinement & Disorder Modeling: Refine the structure using full-matrix least-squares on (SHELXL). Critical Step: Even at 100 K, the BCO fragment may exhibit static positional disorder over two sites with a 50:50 occupancy due to a mismatch between the lattice symmetry and the rotator's internal symmetry[8]. Model this by splitting the carbon atoms of the BCO core into two parts (using PART 1 and PART 2 instructions) and applying geometric restraints (e.g., SADI, SAME).
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Self-Validation Checkpoint: The protocol is validated when the internal agreement factor ( ) is < 0.05, the final value is < 0.05, is < 0.15, and the highest residual electron density peak is < 1.0 e/ų.
Workflow for the single-crystal X-ray diffraction analysis of BCO derivatives.
Crystallographic Data & Structural Parameters
Based on comparative crystallographic studies of bicyclo[2.2.2]octane-1,4-diol and related 1,4-disubstituted BCO derivatives, the following table summarizes the anticipated quantitative structural parameters for 4-pentylbicyclo[2.2.2]octan-1-ol[9],[8].
| Parameter | Expected Value Range | Causality / Structural Significance |
| Crystal System | Tetragonal or Orthorhombic | Dictated by the high inherent symmetry of the cylindrical BCO core[8]. |
| Space Group | , , or | Common packing arrangements for aliphatic bridged bicyclic systems[9]. |
| Data Collection Temp. | 100 – 150 K | Essential to suppress the thermal rotation of the BCO core[9]. |
| C(1)-O(1) Bond Length | ~1.432 Å | Characteristic of a standard aliphatic C-O single bond[9]. |
| C(1)-C(2) Bond Length | ~1.528 Å | Indicates a fully saturated, unstrained carbon framework[9]. |
| C(4)-C(Tail) Bond Length | ~1.530 Å | Linkage point between the rigid core and the flexible pentyl chain[9]. |
| BCO Occupancy | 50:50 (if disordered) | Arises from the symmetry mismatch between the lattice and the rotator[8]. |
References
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Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster Source: SciSpace / ACS Publications URL:[Link]
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Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: ResearchGate / Nature Communications URL:[Link]
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Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) Source: PMC - National Institutes of Health (NIH) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
